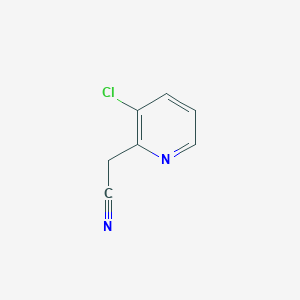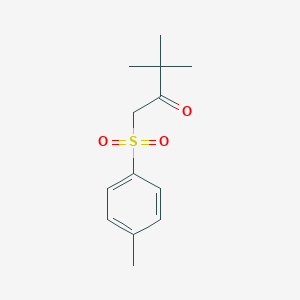
2-(3-Cloropiridin-2-il)acetonitrilo
Descripción general
Descripción
2-(3-Chloropyridin-2-yl)acetonitrile:
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of various heterocyclic compounds .
Biology:
Medicine:
Industry:
- Acts as a catalyst and initiator in polymerization reactions[1][1].
- Used as an additive in coatings and paints[1][1].
Mecanismo De Acción
Target of Action
2-(3-Chloropyridin-2-yl)acetonitrile is a chemical compound that has been found to be a useful reagent in the preparation of spirocyclic oxindole analog . This analog has been reported to have anti-tumor properties . .
Mode of Action
Given its use in the synthesis of spirocyclic oxindole analogs with anti-tumor properties , it can be inferred that it may interact with cellular targets that are relevant to cancer biology.
Biochemical Pathways
Given its role in the synthesis of anti-tumor compounds , it may be involved in pathways related to cell proliferation and apoptosis.
Result of Action
Given its role in the synthesis of anti-tumor compounds , it can be inferred that it may have effects on cell proliferation and apoptosis.
Análisis Bioquímico
Biochemical Properties
2-(3-Chloropyridin-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of spirocyclic oxindole analogs . These interactions are crucial for the compound’s role in biochemical pathways, as it acts as a reagent in the preparation of molecules with potential therapeutic applications .
Cellular Effects
The effects of 2-(3-Chloropyridin-2-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 2-(3-Chloropyridin-2-yl)acetonitrile exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chloropyridin-2-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert gas conditions at temperatures between 2-8°C . Prolonged exposure to environmental factors may lead to its degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 2-(3-Chloropyridin-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
2-(3-Chloropyridin-2-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-(3-Chloropyridin-2-yl)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-(3-Chloropyridin-2-yl)acetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Pyridine and Chloroacetyl Chloride Reaction:
Reactants: Pyridine and chloroacetyl chloride.
Conditions: The reaction is carried out under an inert gas atmosphere (nitrogen or argon) and anhydrous conditions[][1]. The mixture is heated to reflux, and after the reaction is complete, the mixture is cooled and neutralized with dilute acid[][1]. The product is then purified by distillation[][1].
-
Nucleophilic Substitution Reaction:
Reactants: 2-chloropyridine-3-bromide and potassium cyanide.
Conditions: The reaction is conducted under nucleophilic substitution conditions.
Industrial Production Methods:
- The industrial production of 2-(3-Chloropyridin-2-yl)acetonitrile typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity[1][1].
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents and Conditions: Common reagents include potassium cyanide and other nucleophiles.
Products: The major products are substituted pyridine derivatives.
-
Oxidation and Reduction Reactions:
Reagents and Conditions: Various oxidizing and reducing agents can be used, depending on the desired transformation[][1].
Products: These reactions can lead to the formation of different functionalized pyridine derivatives[][1].
Comparación Con Compuestos Similares
- 2-Chloropyridine-3-acetonitrile
- 2-Chloro-3-(cyanomethyl)pyridine
- 3-Pyridineacetonitrile, 2-chloro- [1][1]
Uniqueness:
- 2-(3-Chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds[1][1].
Propiedades
IUPAC Name |
2-(3-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODCUAKINBTVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592435 | |
| Record name | (3-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-52-0 | |
| Record name | 3-Chloro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)




